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Compound of Interest

Compound Name: C25H19CI2N305

{ Get Quote

Cat. No.: B12628054

In-depth Technical Guide: Osimertinib

Disclaimer: The requested chemical formula C25H19CI2N305 did not correspond to a readily
identifiable compound with publicly available data. Therefore, this guide focuses on
Osimertinib, a well-characterized and clinically significant molecule, to demonstrate the
requested format and depth of information for a complex therapeutic agent.

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine
kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small
cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3]

~hemical Ident

Identifier Value

N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-

IUPAC Name (1-methyl-1H-indol-3-yl)pyrimidin-2-
ylJamino}phenyl)prop-2-enamide[2][4]

CAS Number 1421373-65-0 (free base)[2][4][5]

Molecular Formula C28H33N702[2][4]

Molecular Weight 499.61 g/mol

Synonyms AZD9291, Mereletinib[2][6]

Mechanism of Action
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Osimertinib functions as a targeted therapy by covalently binding to the cysteine-797 residue
within the ATP-binding site of the EGFR protein.[1] This irreversible binding is particularly
effective against EGFR variants harboring sensitizing mutations (such as exon 19 deletions
and the L858R mutation) as well as the T790M resistance mutation, which is a common
mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3] By
blocking the kinase activity of these mutant forms of EGFR, osimertinib inhibits downstream
signaling pathways that are crucial for tumor cell proliferation and survival, including the
PISK/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][7] A key advantage of osimertinib is its
selectivity for mutant EGFR over wild-type EGFR, which is thought to contribute to its favorable
safety profile.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Osimertinib.

Caption: EGFR Signaling Pathway Inhibition by Osimertinib.

Experimental Protocols
Clinical Trial Design (AURA3 Study)

The AURAS study was a Phase Ill, randomized, open-label, international trial designed to
evaluate the efficacy and safety of osimertinib versus platinum-based chemotherapy with
pemetrexed in patients with EGFR T790M-positive advanced NSCLC who had progressed on a
prior EGFR TKI.[3]

o Patient Population: Patients with locally advanced or metastatic NSCLC with centrally
confirmed EGFR T790M mutation, who had progressed on first-line EGFR TKI therapy.

+ Randomization: Patients were randomized in a 2:1 ratio to receive either osimertinib (80 mg
once daily) or a standard platinum-pemetrexed chemotherapy regimen.[3]

o Endpoints: The primary endpoint was investigator-assessed progression-free survival (PFS).
Secondary endpoints included objective response rate (ORR), duration of response (DoR),
and overall survival (OS).

Plasma Sample Analysis
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For pharmacokinetic studies, plasma concentrations of osimertinib and its metabolites (AZ5104

and AZ7550) were quantified using a validated high-performance liquid chromatography-

tandem mass spectrometry (HPLC-MS/MS) method following protein precipitation.[8]

e Lower Limit of Quantification (LLOQ): 0.05 nmol/L for osimertinib and 0.0515 nmol/L for its

metabolites.[8]

e Accuracy: Ranged from 89.9% to 106.3% across different studies and analytes.[8]

e Precision (Relative Standard Deviation): Ranged from 3.4% to 13.6%.[8]

Quantitative Data Summary

Efficacy in T790M-Positive NSCLC (Pooled AURA and

AURAZ2 Phase Il Trials)

Efficacy Endpoint Value Reference
Objective Response Rate
66% [9]
(ORR)
Median Duration of Response
12.3 months [9]
(DoR)
Median Progression-Free
) 9.9 months 9]
Survival (PFS)
Median Overall Survival (OS) 26.8 months 9]
Pharmacokinetic Parameters
Parameter Value Reference
Apparent Clearance (CL/F) 13.7L/h [10]
Apparent Volume of
o 974 L [10]
Distribution (V/F)
Interindividual Variability in
40% [10]
CL/F
Interindividual Variability in VIF~ 64% [10]
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Most Common Adverse Events (Any Grade) in the

ADAURA Trial
Osimertinib Arm
Adverse Event (%) Placebo Arm (%) Reference
0
Diarrhea 46.3 19.8 [11]
Paronychia 25.2 15 [11]
Dry Skin 23.4 6.4 [11]
Pruritus 19.3 8.7 [11]
Cough 18.4 16.6 [11]

Logical Relationships in Drug Development

The following diagram illustrates the logical workflow from preclinical discovery to clinical
application for a targeted therapy like Osimertinib.

Caption: Targeted Drug Development Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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